2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane
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Overview
Description
2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane is an organic compound with the molecular formula C9H15ClO3. This compound is part of the spiroketal family, characterized by a spiro-connected cyclic structure. The presence of a chloromethyl group and three oxygen atoms in the ring system makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane typically involves the reaction of a suitable diol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of a spiroketal intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions to achieve oxidation.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Scientific Research Applications
2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolanes: These compounds share a similar spiroketal structure but lack the chloromethyl group.
1,3-Dithianes: These compounds have sulfur atoms in place of oxygen atoms in the ring system.
Uniqueness
2-(Chloromethyl)-1,4,8-trioxaspiro[4.6]undecane is unique due to its specific combination of a spiroketal structure with a chloromethyl group.
Properties
Molecular Formula |
C9H15ClO3 |
---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
3-(chloromethyl)-1,4,9-trioxaspiro[4.6]undecane |
InChI |
InChI=1S/C9H15ClO3/c10-6-8-7-12-9(13-8)2-1-4-11-5-3-9/h8H,1-7H2 |
InChI Key |
KXKGNVNASHSEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC1)OCC(O2)CCl |
Origin of Product |
United States |
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